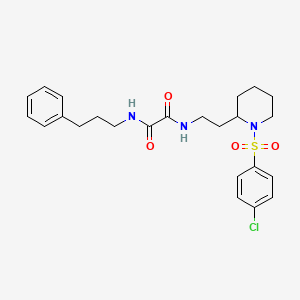

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN3O4S/c25-20-11-13-22(14-12-20)33(31,32)28-18-5-4-10-21(28)15-17-27-24(30)23(29)26-16-6-9-19-7-2-1-3-8-19/h1-3,7-8,11-14,21H,4-6,9-10,15-18H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLCWRZRDAWNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a complex compound featuring a piperidine ring, a sulfonamide group, and an oxalamide moiety. This unique structure suggests potential biological activities that warrant investigation, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C23H28ClN3O4S

- Molecular Weight : 478.0 g/mol

- CAS Number : 898406-76-3

The compound's structural components enhance its lipophilicity, potentially improving bioavailability and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with various receptors, particularly G protein-coupled receptors (GPCRs) and ion channels. It is believed to modulate neurotransmission pathways, which may have implications for treating central nervous system disorders.

Target Interaction

- Receptors : The compound may bind to serotonin receptors and other targets involved in mood regulation.

- Biochemical Pathways : It influences signaling pathways related to neurotransmission and cellular metabolism, leading to therapeutic effects in complex diseases.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antibacterial Activity : Moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis.

- Enzyme Inhibition : Significant inhibitory effects on acetylcholinesterase (AChE) and urease.

- Antitumor Effects : Potential applications in cancer chemotherapy due to their ability to inhibit tumor growth.

Summary of Biological Activities

Case Studies and Research Findings

- Antibacterial Screening : A study synthesized various piperidine derivatives, including those similar to our compound. The results showed promising antibacterial activity against multiple strains, indicating the potential for development into therapeutic agents for infections .

- Enzyme Inhibition Studies : Another research effort highlighted the effectiveness of piperidine derivatives as AChE inhibitors. Compounds demonstrated IC50 values indicating strong inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease .

- Pharmacological Applications : Investigations into the pharmacological behavior of sulfonamide-containing compounds revealed their potential in treating diabetes through hypoglycemic activity and as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(i) N1-Allyl-N2-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (Compound B)

- Structure : Shares the sulfonyl-piperidine-ethyl backbone but substitutes the N1 4-chlorophenyl group with a 4-fluoro-3-methylphenyl group and replaces the N2 3-phenylpropyl with an allyl group.

- Molecular Formula : C₁₉H₂₆FN₃O₄S; Molecular Weight : 411.5 g/mol.

- Key Differences : The allyl group at N2 and fluorinated aromatic ring may alter metabolic stability and binding affinity compared to Compound A .

(ii) N1-(2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide (Compound C)

- Structure : Retains the N1 4-chlorophenyl sulfonyl-piperidine-ethyl group but substitutes the N2 3-phenylpropyl with a 4-fluorophenyl group.

- Molecular Formula : C₂₁H₂₃ClFN₃O₄S; Molecular Weight : 467.9 g/mol.

(iii) N1-(Benzyloxy)-N2-(3-phenylpropyl)oxalamide (Compound D)

- Structure : Shares the N2 3-phenylpropyl group but replaces the sulfonyl-piperidine-ethyl moiety with a benzyloxy group at N1.

- Relevance : Demonstrates the importance of the N2 3-phenylpropyl chain in modulating biological activity, as seen in enzyme inhibition studies (e.g., acetylcholinesterase) .

(i) Antiviral Activity (–3)

Compounds with sulfonyl-piperidine and oxalamide motifs, such as N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (), exhibit antiviral properties targeting HIV entry. These derivatives show:

- IC₅₀ Values : Ranging from 0.1–1.0 µM in CD4-binding site inhibition assays.

- Structure-Activity Relationship (SAR) : The piperidine sulfonyl group enhances target engagement, while thiazole rings improve metabolic stability .

(ii) Enzyme Modulation (–5)

- Stearoyl-CoA Desaturase (SCD) Inhibition : Oxalamides like N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide () inhibit SCD with IC₅₀ values of ~50 nM, highlighting the role of chlorophenyl groups in enzyme interaction .

- Umami Receptor Agonists : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () activates TAS1R1/TAS1R3 receptors, emphasizing the flexibility of oxalamide scaffolds in flavor chemistry .

Table 1: Key Attributes of Compound A and Analogs

*Estimated based on structural similarity to Compound C.

Q & A

Q. Advanced

- LogP Prediction: Use software like MarvinSketch or ACD/Labs to estimate partition coefficients, critical for bioavailability .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for reaction planning .

How to address challenges in chromatographic separation of diastereomers?

Q. Advanced

- Chiral Stationary Phases: Use columns with cellulose- or amylose-based phases (e.g., Chiralpak AD-H) for enantiomer resolution .

- Mobile Phase Optimization: Adjust ratios of hexane/isopropanol with additives like trifluoroacetic acid (TFA) to improve peak symmetry .

What in vitro assays are appropriate for preliminary toxicity screening?

Q. Advanced

- Cytotoxicity: MTT assay in HEK293 or HepG2 cells to assess IC50 values .

- hERG Channel Inhibition: Patch-clamp electrophysiology to evaluate cardiac safety risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.